

Application Notes and Protocols: 2-Methoxy-4nitrobenzaldehyde as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-nitrobenzaldehyde is a valuable and versatile aromatic intermediate widely employed in the synthesis of a diverse range of organic compounds. Its utility stems from the presence of three key functional groups: an aldehyde, a nitro group, and a methoxy group. This unique combination of reactive sites allows for its strategic incorporation into complex molecular architectures, making it a key building block in the pharmaceutical, dye, and agrochemical industries.

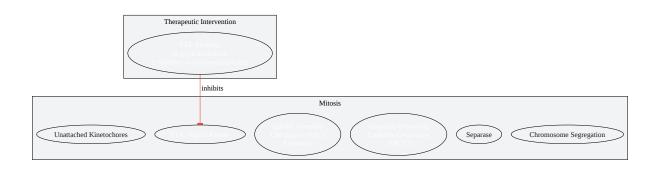
The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde, making it highly susceptible to nucleophilic attack in condensation reactions. The nitro group can also be readily reduced to an amine, providing a nucleophilic center for subsequent cyclization or derivatization reactions. The methoxy group, an electron-donating group, influences the regioselectivity of aromatic substitution reactions. This interplay of functional groups makes **2-Methoxy-4-nitrobenzaldehyde** a cornerstone for the synthesis of various heterocyclic compounds and other complex organic molecules.

This document provides detailed application notes and experimental protocols for the use of **2-Methoxy-4-nitrobenzaldehyde** as a chemical intermediate, with a focus on its application in the synthesis of bioactive molecules and dyes.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Methoxy-4-nitrobenzaldehyde** is provided in the table below.

Property	Value	Reference	
Molecular Formula	C ₈ H ₇ NO ₄	INVALID-LINK	
Molecular Weight	181.15 g/mol	INVALID-LINK	
CAS Number	136507-15-8	INVALID-LINK	
Appearance	White to yellow solid powder	INVALID-LINK	
Melting Point	138-142 °C		
Solubility	Slightly soluble in water	INVALID-LINK	


Applications in Organic Synthesis

2-Methoxy-4-nitrobenzaldehyde is a key starting material for a variety of important chemical transformations and finds application in several key areas of chemical synthesis.

Pharmaceutical Intermediate: Synthesis of TTK Inhibitors

A significant application of **2-Methoxy-4-nitrobenzaldehyde** is in the synthesis of inhibitors of Threonine Tyrosine Kinase (TTK), a crucial regulator of the spindle assembly checkpoint (SAC) in mitosis.[1][2] Dysregulation of TTK is associated with chromosomal instability and is a hallmark of many cancers, making it an attractive therapeutic target.[1] The pyrazolo[1,5-a]pyrimidine scaffold is a common core structure for potent TTK inhibitors.[3]

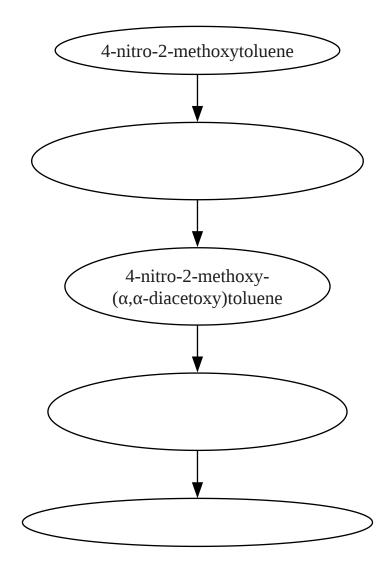
Click to download full resolution via product page

The following table summarizes the in vitro potency of selected pyrazolo[1,5-a]pyrimidine-based TTK inhibitors.

Compound	TTK K _i (nM)	TTK IC50 (nM)	Reference
CFI-402257	0.1	1.1	[3]
Compound 24	0.1	-	[3]

Dye Synthesis Intermediate

The aromatic nature of **2-Methoxy-4-nitrobenzaldehyde** and its ability to be converted into a diazonium salt precursor makes it a useful intermediate in the synthesis of azo dyes. Azo dyes are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings. The synthesis typically involves the reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic coupling agent.


Agrochemical Synthesis

Nitrobenzaldehyde derivatives are used as intermediates in the synthesis of various agrochemicals, including pesticides and herbicides.[4][5] The functional groups present in **2-Methoxy-4-nitrobenzaldehyde** can be modified to produce compounds with desired biological activities for crop protection.

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-4-nitrobenzaldehyde

This protocol describes the synthesis of **2-Methoxy-4-nitrobenzaldehyde** from 4-nitro-2-methoxytoluene.[6]

Click to download full resolution via product page

Materials:

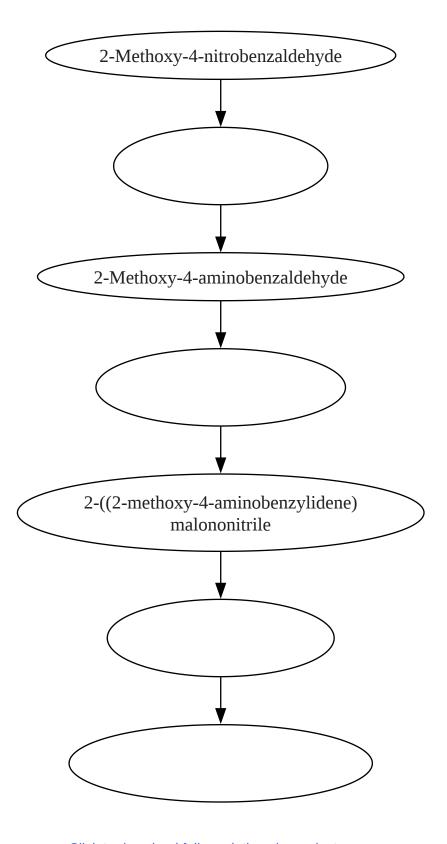
- 4-nitro-2-methoxytoluene
- Acetic acid (HOAc)
- Acetic anhydride (Ac₂O)
- Concentrated sulfuric acid (H₂SO₄)
- Chromium trioxide (CrO₃)
- · Diethyl ether
- Concentrated hydrochloric acid (HCI)
- Ice
- Water
- 5L three-neck round-bottom flask
- Mechanical stirrer
- Acetone/ice bath
- · 2L round-bottom flask with condenser

Procedure:

Step 1: Preparation of 4-nitro-2-methoxy- $(\alpha,\alpha$ -diacetoxy)toluene[6]

- To a 5L three-neck round-bottom flask equipped with a mechanical stirrer, add 4-nitro-2-methoxytoluene (150.0 g, 0.8973 mol), acetic acid (900 mL), and acetic anhydride (900 mL).
- Stir the mixture and cool to 8°C using an acetone/ice bath.
- Carefully add concentrated H₂SO₄ (136 mL) while maintaining the reaction temperature below 19°C.

- After cooling to 0°C, add CrO₃ (252.6 g, 2.526 mol) in portions over 1 hour, keeping the reaction temperature between 0-10°C.
- After the addition is complete, stir the mixture for 30 minutes at 0°C.
- Carefully pour the reaction mixture into ice (1.5 kg) with stirring to obtain a slurry.
- Wash the remaining residue in the flask with acetic acid (3 x 100 mL) and add the washings to the slurry.
- Stir the slurry for 10 minutes and then filter.
- Wash the filter cake with water (3 x 400 mL) and dry under vacuum to obtain 4-nitro-2-methoxy-(α,α-diacetoxy)toluene.


Step 2: Preparation of 2-Methoxy-4-nitrobenzaldehyde[6]

- Place the 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (250.7 g, 0.8851 mol), diethyl ether (300 mL), and concentrated HCl (60 mL) in a 2L round-bottom flask equipped with a condenser and mechanical stirrer.
- Heat the reaction mixture to reflux and stir under a nitrogen atmosphere for 20 hours.
- Add water (250 mL) dropwise while maintaining reflux.
- Cool the mixture to 0°C with an ice/water bath and stir the resulting slurry for 30 minutes.
- Filter the slurry, wash the filter cake with water (4 x 200 mL), and dry under vacuum to obtain **2-Methoxy-4-nitrobenzaldehyde** as a yellow solid.

Protocol 2: Representative Synthesis of a Bioactive Heterocycle (Pyrazolo[1,5-a]pyrimidine Core)

This protocol provides a representative, multi-step synthesis of a pyrazolo[1,5-a]pyrimidine core structure, a key pharmacophore in many TTK inhibitors, starting from **2-Methoxy-4-nitrobenzaldehyde**.

Click to download full resolution via product page

Materials:

· 2-Methoxy-4-nitrobenzaldehyde

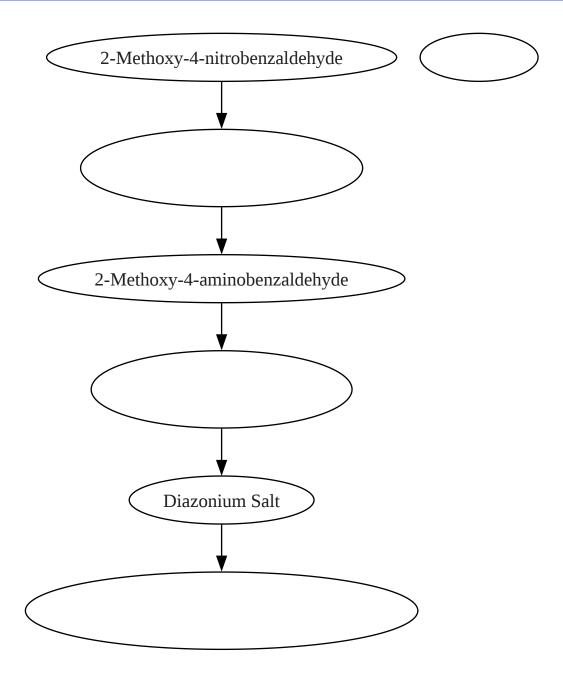
- Iron powder (Fe)
- Glacial acetic acid (AcOH)
- Malononitrile
- Hydrazine hydrate
- Ethanol
- Round-bottom flask
- · Reflux condenser

Procedure:

Step 1: Reduction of the Nitro Group[7]

- In a round-bottom flask, dissolve **2-Methoxy-4-nitrobenzaldehyde** (1 equivalent) in glacial acetic acid.
- Heat the solution to 95-110°C.
- · Add iron powder (4 equivalents) portion-wise.
- Heat the reaction for 3-4 hours, monitoring by TLC for the disappearance of the starting material.
- After completion, cool the reaction, dilute with water, and neutralize with a base (e.g., sodium bicarbonate).
- Extract the product, 2-Methoxy-4-aminobenzaldehyde, with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer, filter, and concentrate under reduced pressure.

Step 2 & 3: Condensation and Cyclization



- Dissolve the crude 2-Methoxy-4-aminobenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.
- Add a catalytic amount of a base (e.g., piperidine) and reflux the mixture, monitoring by TLC.
- Once the condensation is complete, add hydrazine hydrate (1.1 equivalents) to the reaction mixture.
- Continue to reflux until the cyclization is complete (monitor by TLC).
- Cool the reaction mixture and collect the precipitated product by filtration.
- Wash the solid with cold ethanol and dry to obtain the pyrazolo[1,5-a]pyrimidine product.

Protocol 3: Synthesis of an Azo Dye

This protocol outlines the synthesis of an azo dye starting from **2-Methoxy-4- nitrobenzaldehyde**. This is a two-part process involving the reduction of the nitro group followed by diazotization and coupling.

Click to download full resolution via product page

Materials:

- 2-Methoxy-4-nitrobenzaldehyde
- Stannous chloride dihydrate (SnCl₂·2H₂O)
- Concentrated hydrochloric acid (HCl)
- Sodium nitrite (NaNO2)

- 2-Naphthol
- Sodium hydroxide (NaOH)
- Ethanol
- Ice

Procedure:

Step 1: Reduction to 2-Methoxy-4-aminobenzaldehyde[8]

- Dissolve **2-Methoxy-4-nitrobenzaldehyde** (1 equivalent) in ethanol in a round-bottom flask.
- Add stannous chloride dihydrate (3-5 equivalents).
- Stir the mixture at 30°C. The reaction can be gently heated to reflux if it is sluggish.
- Monitor the reaction by TLC.
- Once complete, remove the ethanol under reduced pressure.
- Cool the residue in an ice bath and slowly add a 2M NaOH solution until the pH is basic to precipitate tin salts.
- Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude amine.

Step 2: Diazotization of 2-Methoxy-4-aminobenzaldehyde

- Dissolve the crude 2-Methoxy-4-aminobenzaldehyde (1 equivalent) in a mixture of concentrated HCl and water.
- Cool the solution to 0-5°C in an ice bath.
- In a separate beaker, dissolve sodium nitrite (1 equivalent) in cold water.
- Add the sodium nitrite solution dropwise to the cold amine solution, keeping the temperature below 5°C.

• Stir for an additional 15 minutes to ensure the complete formation of the diazonium salt.

Step 3: Azo Coupling

- In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous NaOH solution.
- Cool this solution to 0-5°C in an ice bath with vigorous stirring.
- Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with continuous stirring.
- Maintain the temperature below 5°C. A colored precipitate of the azo dye will form.
- Stir for an additional 30 minutes.
- Collect the dye by vacuum filtration, wash with cold water, and dry.

Safety Information

2-Methoxy-4-nitrobenzaldehyde may cause an allergic skin reaction. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

2-Methoxy-4-nitrobenzaldehyde is a highly valuable and versatile intermediate in organic synthesis. Its unique combination of functional groups allows for its application in the synthesis of a wide range of important molecules, including pharmaceuticals like TTK inhibitors and various classes of dyes. The protocols provided herein offer a starting point for researchers to utilize this important building block in their synthetic endeavors. The continued exploration of the reactivity of **2-Methoxy-4-nitrobenzaldehyde** is likely to lead to the discovery of new and innovative synthetic methodologies and the development of novel bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines -PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 2-Methoxy-4nitrobenzaldehyde as a Versatile Chemical Intermediate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151014#2-methoxy-4nitrobenzaldehyde-as-a-chemical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com